1-(4-Bromophenyl)-3-methylbutan-1-amine
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Overview
Description
1-(4-Bromophenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-amine typically involves the bromination of a precursor compound followed by amination. One common method includes the bromination of 4-bromophenylacetone using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting brominated intermediate is then subjected to reductive amination with methylamine under hydrogenation conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide ions or amines replace the bromine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Exhibits promising antimicrobial and antioxidant activities.
Uniqueness: 1-(4-Bromophenyl)-3-methylbutan-1-amine stands out due to its unique structural features, such as the combination of a brominated phenyl ring and a butan-1-amine chain. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16BrN |
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Molecular Weight |
242.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 |
InChI Key |
IHSXLLBKAMNFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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